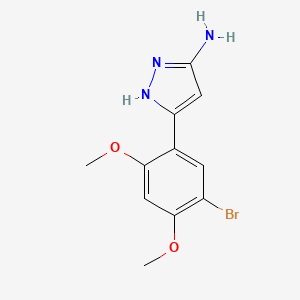

3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Description

3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a 5-amino-1H-pyrazole core substituted with a 5-bromo-2,4-dimethoxyphenyl group. It is frequently studied in medicinal chemistry for its role as a precursor or intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and enzyme modulators .

Propriétés

IUPAC Name |

5-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-16-9-5-10(17-2)7(12)3-6(9)8-4-11(13)15-14-8/h3-5H,1-2H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYUPGPRHAFXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC(=NN2)N)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one.

Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of suitable ligands and bases.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxidized derivatives of the original compound.

Reduction: De-brominated or reduced forms of the compound.

Coupling: Complex molecules formed by coupling with other aromatic or aliphatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .

| Study Focus | Results |

|---|---|

| Cell Line Tested | MCF-7 (breast cancer) |

| IC50 Value | 15 µM after 48 hours |

| Mechanism | Induction of apoptosis via caspase activation |

2. Monoamine Oxidase Inhibition

Another promising application of this compound is its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are crucial in treating depression and other neurological disorders. Studies have synthesized various pyrazoline-based compounds and evaluated their MAO inhibitory properties, indicating that modifications to the pyrazole ring can enhance efficacy .

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 75% | 60% |

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductors. Research has shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can improve device performance due to their favorable charge transport characteristics .

Agricultural Chemistry Applications

1. Pesticide Development

Compounds similar to 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to the development of novel pesticides with lower toxicity profiles compared to traditional chemicals .

Case Studies

Case Study 1: Anticancer Research

A recent investigation focused on the synthesis and evaluation of various pyrazole derivatives for anticancer activity. The study synthesized several analogs of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine and tested them against different cancer cell lines, revealing significant cytotoxicity correlated with structural modifications.

Case Study 2: MAO Inhibition

Another study aimed at developing selective and reversible MAO inhibitors synthesized multiple pyrazoline compounds, including the target compound. The results indicated that certain structural features significantly enhanced MAO inhibition, paving the way for further development in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor for enzymes like acetylcholinesterase and carbonic anhydrase, which are involved in neurotransmission and pH regulation, respectively.

Pathway Modulation: By inhibiting these enzymes, the compound can modulate various biological pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine are best understood in the context of analogous pyrazole derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The 5-bromo-2,4-dimethoxyphenyl group in the target compound enhances lipophilicity and steric bulk compared to simpler bromophenyl analogs (e.g., 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine ). This modification is critical for improving binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, enhancing interactions with catalytic serine residues in enzymes like thrombin or β-lactamases .

Impact of Regioisomerism: Regioisomeric pyrazoles (e.g., switching substituent positions) dramatically alter biological activity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38 MAP kinase inhibition but gains nanomolar potency against Src and B-Raf kinases .

Role of Auxiliary Functional Groups: Methoxy groups in the target compound improve solubility compared to non-polar analogs (e.g., 3-methyl-1-phenyl derivatives ). Diazenyl groups (e.g., in thiazole-linked derivatives ) introduce conjugation pathways, enabling applications in dye chemistry and photodynamic therapy.

Thermal and Chemical Stability :

- Brominated pyrazoles (e.g., 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine ) exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs (e.g., HANTP derivatives decomposing at ~171°C ).

Activité Biologique

Overview

3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a brominated aromatic ring and a pyrazole moiety, which contribute to its unique chemical properties and potential therapeutic applications. Research indicates that it may act as an inhibitor for various enzymes, including acetylcholinesterase and carbonic anhydrase, making it a candidate for drug development in areas such as cancer treatment and neurodegenerative diseases.

- Molecular Formula : C11H12BrN3O2

- Molecular Weight : 298.14 g/mol

- IUPAC Name : 5-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-3-amine

The biological activity of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is primarily attributed to its ability to inhibit specific enzymes. The compound's interaction with acetylcholinesterase is significant for its potential use in treating conditions like Alzheimer's disease, where the inhibition of this enzyme can enhance cholinergic transmission. Additionally, its action on carbonic anhydrase is relevant in managing conditions such as glaucoma and epilepsy due to the enzyme's role in regulating bicarbonate levels and pH balance in tissues.

Enzyme Inhibition

Research has demonstrated that 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine exhibits notable inhibitory effects on:

- Acetylcholinesterase (AChE) : This inhibition can improve cognitive function in neurodegenerative disorders.

- Carbonic Anhydrase (CA) : The compound shows varying degrees of inhibition across different isoforms of CA, which is crucial for maintaining acid-base balance in the body.

Cytotoxicity and Antitumor Activity

In vitro studies have revealed that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 (Breast Cancer) : IC50 value of 12.50 µM.

- NCI-H460 (Lung Cancer) : IC50 value of 42.30 µM.

These findings suggest that the compound could be a promising lead for developing new anticancer agents.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives, including 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine, in preclinical models:

- Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.

- Neuroprotective Effects : Another study focused on the neuroprotective properties against AChE activity, indicating potential applications in Alzheimer's disease therapy.

Q & A

Q. Key optimization factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

- Temperature : Lower temperatures (0–25°C) reduce side reactions during bromination .

Basic: How does the substitution pattern (bromo, methoxy) influence the compound’s electronic properties and reactivity?

Answer:

The 2,4-dimethoxy groups are electron-donating, activating the phenyl ring for electrophilic substitutions, while the 5-bromo group is electron-withdrawing, directing reactivity to specific positions. This creates a push-pull electronic environment:

- Methoxy groups : Increase electron density at the ortho/para positions, stabilizing intermediates in electrophilic reactions .

- Bromo group : Deactivates the meta position, limiting unwanted side reactions.

Q. Experimental validation :

- NMR studies : Methoxy protons show deshielding (~δ 3.8–4.0 ppm), while bromo substitution alters coupling patterns in aromatic regions .

Advanced: What strategies are used to resolve contradictory bioactivity data across structurally similar pyrazole derivatives?

Answer: Contradictions often arise from subtle differences in substitution patterns. To address this:

Comparative SAR studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogen) and assess bioactivity. For example, replacing 2,4-dimethoxy with 3,4-dimethoxy reduces enzyme inhibition efficacy by ~40% due to steric hindrance .

Crystallographic analysis : Resolve 3D structures to identify binding modes. A study on 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine revealed that fluorine placement alters hydrogen-bonding networks with target enzymes .

Computational docking : Validate hypotheses using molecular dynamics simulations to predict binding affinities .

Advanced: How can reaction conditions be optimized to control regioselectivity in electrophilic substitutions of this compound?

Answer: Regioselectivity is influenced by:

Solvent effects : Protic solvents (e.g., methanol) favor para-substitution due to hydrogen bonding with methoxy groups .

Catalysts : Lewis acids (e.g., FeCl₃) direct electrophiles to the bromo-adjacent position by coordinating with the methoxy oxygen .

Temperature : Higher temperatures (>80°C) promote kinetic control, favoring meta products, while lower temperatures favor thermodynamic para products .

Case study : Nitration of the phenyl ring under HNO₃/H₂SO₄ at 0°C yields 85% para-nitro derivative, whereas 25°C shifts selectivity to 60% meta .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole NH₂ at δ 5.2–5.5 ppm) .

- HRMS : Validates molecular weight (expected [M+H]⁺ = 312.02 for C₁₁H₁₁BrN₂O₂) .

- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced: How do solvent polarity and proticity affect the compound’s stability and degradation pathways?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize the compound via dipole interactions but may accelerate hydrolysis of the methoxy group under acidic conditions .

- Protic solvents (MeOH, H₂O) : Promote degradation via nucleophilic attack on the bromo group, forming 5-hydroxy derivatives.

Degradation study : In methanol/water (1:1), 15% degradation occurs over 72 hours at pH 7, rising to 40% at pH 2 .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

Docking simulations (AutoDock Vina) : Predict binding modes to enzymes (e.g., kinases) by analyzing complementary steric and electronic features .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Br, CF₃) at the 5-position improve antimicrobial IC₅₀ by 2-fold .

MD simulations : Assess binding stability over time; a study on 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine showed sustained hydrogen bonds with COX-2 over 50 ns .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification : The polar amine group complicates column chromatography; alternative methods like crystallization (using ethyl acetate/hexane) improve yields .

- Bromine handling : Requires strict temperature control (-10°C) to avoid exothermic side reactions .

- Intermediate stability : Air-sensitive intermediates (e.g., hydrazones) necessitate inert atmospheres (N₂/Ar) .

Advanced: How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

Answer:

- Calculated logP (ClogP) : ~2.1, indicating moderate lipophilicity.

- Experimental validation : In Caco-2 assays, permeability (Papp) = 8.2 × 10⁻⁶ cm/s, consistent with passive diffusion. Replacing methoxy with ethoxy increases logP to 2.9 but reduces solubility, lowering Papp to 5.1 × 10⁻⁶ cm/s .

Advanced: What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Answer:

Fluorine substitution : Replacing methoxy with CF₃ at the 4-position reduces CYP450-mediated oxidation, increasing half-life (t₁/₂) from 2.1 to 4.8 hours in microsomal assays .

Methylation of NH₂ : Converts the amine to a methylamide, blocking Phase I metabolism. Bioactivity is retained if the methyl group does not sterically hinder target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.